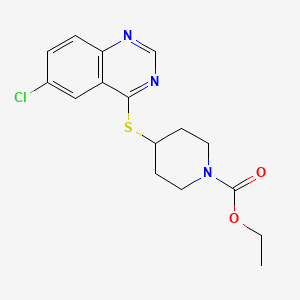

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate is a synthetic organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized by the condensation of 2-aminobenzonitrile with formamide under acidic conditions.

Chlorination: The quinazoline ring is then chlorinated using thionyl chloride to introduce the chlorine atom at the 6-position.

Thioether Formation: The chlorinated quinazoline is reacted with a thiol compound to form the thioether linkage.

Piperidinecarboxylate Formation: The thioether intermediate is then reacted with ethyl 4-piperidinecarboxylate under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding thiol.

Substitution: The chlorine atom on the quinazoline ring can be substituted with nucleophiles such as amines or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in biological studies to investigate the effects of quinazoline derivatives on cellular processes and enzyme activities.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring system is known to interact with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The thioether linkage and piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate can be compared with other quinazoline derivatives, such as:

4-((6-chloro-4-quinazolinyl)amino)phenol: This compound has a similar quinazoline ring system but differs in the substituents attached to the ring.

6-chloro-4-quinazolinylamine: This compound lacks the thioether and piperidinecarboxylate groups, making it less complex.

Ethyl 4-((4-quinazolinyl)thio)-1-piperidinecarboxylate: This compound is similar but lacks the chlorine atom on the quinazoline ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-((6-chloro-4-quinazolinyl)thio)-1-piperidinecarboxylate, a compound with the molecular formula C16H18ClN3O2S, is recognized for its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline moiety, which is known for its pharmacological significance. The presence of a thioether group and a piperidine ring enhances its potential interactions within biological systems. Its molecular weight is approximately 365.85 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinazoline derivatives often act as inhibitors of various enzymes involved in cell signaling pathways, potentially leading to altered cell proliferation and apoptosis.

- Receptor Modulation : The compound may interact with specific receptors, influencing downstream signaling pathways critical for cancer progression.

- Antioxidant Properties : Some studies suggest that quinazoline derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including this compound. Preliminary assays indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 | |

| A549 (Lung Cancer) | 12 |

These findings suggest that the compound's structural features contribute to its efficacy as an anticancer agent.

Mechanistic Studies

Research has focused on elucidating the mechanisms by which this compound induces apoptosis in cancer cells. Key findings include:

- Induction of Apoptosis : Flow cytometry assays demonstrated increased annexin V staining in treated cells, indicating the induction of programmed cell death.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, inhibiting their proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on MCF-7 Cells : A recent study found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to untreated controls, indicating potential therapeutic applications.

Properties

CAS No. |

325146-05-2 |

|---|---|

Molecular Formula |

C16H18ClN3O2S |

Molecular Weight |

351.9 g/mol |

IUPAC Name |

ethyl 4-(6-chloroquinazolin-4-yl)sulfanylpiperidine-1-carboxylate |

InChI |

InChI=1S/C16H18ClN3O2S/c1-2-22-16(21)20-7-5-12(6-8-20)23-15-13-9-11(17)3-4-14(13)18-10-19-15/h3-4,9-10,12H,2,5-8H2,1H3 |

InChI Key |

PWZQHRUGTPRBKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)SC2=NC=NC3=C2C=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.